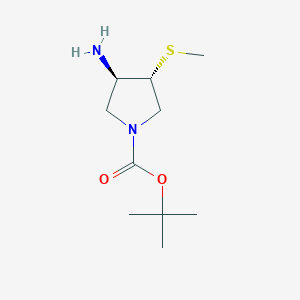

rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate,trans

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a methylsulfanyl (SCH₃) substituent at the 4-position. The trans configuration of the amino and methylsulfanyl groups on the pyrrolidine ring confers distinct stereochemical and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₁₀H₂₀N₂O₂S, with a molecular weight of 290.34 g/mol (calculated from ). The amino group enables participation in nucleophilic reactions (e.g., amide bond formation), while the methylsulfanyl group may act as a leaving group or influence lipophilicity.

Synthetic routes for analogous pyrrolidine derivatives often involve multi-step strategies, such as the use of bicyclic cores or hydroxymethyl intermediates (as seen in , where a bis(hydroxymethyl)pyrrolidine precursor was synthesized for ATX inhibitors).

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylsulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVURSUVVFWNEQ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The amino and methylsulfanyl groups are introduced through substitution reactions. Common reagents for these steps include amines and thiols.

Protection and Deprotection: The tert-butyl group is often used as a protecting group for the carboxylate functionality during the synthesis. Deprotection is carried out under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines or amides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methylsulfanyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and amides.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Design and Development

This compound has been investigated for its potential as a scaffold in the design of new therapeutic agents. Its structural properties allow for modifications that can enhance biological activity against various targets.

- Antiviral Research : Similar compounds have been explored for their ability to inhibit viral replication, particularly in the context of influenza virus polymerase interactions. The design of inhibitors targeting the PA-PB1 interface of the influenza A virus polymerase has shown promise, suggesting that derivatives of pyrrolidine-based compounds might exhibit similar antiviral properties .

Anticancer Activity

Research has indicated that compounds with similar structures may possess anticancer properties. For instance, studies on molecular hybrids containing sulfonamide fragments have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key protein interactions that facilitate tumor growth .

Biochemical Studies

The compound's amino and carboxyl functional groups make it suitable for studying protein-ligand interactions and enzyme kinetics. Its ability to serve as an amino acid analog can provide insights into metabolic pathways and enzyme specificity.

Case Study 1: Antiviral Activity

A study focused on the synthesis and characterization of pyrrolidine derivatives highlighted their potential as antiviral agents by disrupting protein-protein interactions essential for viral replication. The investigation included detailed molecular docking studies to rationalize binding affinities and mechanisms .

Case Study 2: Anticancer Compounds

Research involving triazine-sulfonamide hybrids demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrolidine scaffold could enhance anticancer efficacy, underscoring the importance of compound structure in therapeutic application .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antiviral Research | Pyrrolidine Derivatives | Inhibition of influenza A virus polymerase |

| Anticancer Activity | Triazine-Sulfonamide Hybrids | Cytotoxicity against HCT-116 and MCF-7 |

| Biochemical Studies | Amino Acid Analog | Insights into enzyme kinetics |

Mechanism of Action

The mechanism of action of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans involves its interaction with molecular targets such as enzymes and receptors. The amino and methylsulfanyl groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The amino and methylsulfanyl groups in the target compound contrast with the azido () and triazolyl () substituents, which are tailored for bioorthogonal chemistry or target binding. The tributylstannyl group in highlights a specialized role in metal-mediated reactions, unlike the target compound’s simpler substituents.

Stereochemical and Electronic Effects :

- The trans configuration in the target compound and ensures spatial separation of substituents, optimizing interactions in chiral environments (e.g., enzyme active sites).

- Methanesulfonyl () and methylsulfanyl groups differ in electronic effects: sulfonyl is electron-withdrawing, while sulfanyl is electron-donating, impacting reactivity and stability.

Applications: The target compound’s amino group makes it a versatile intermediate for drug derivatization, whereas the stannyl compound () is restricted to synthetic chemistry applications. The triazolyl derivative () is pharmacologically relevant due to its heterocyclic moiety, which mimics natural ligands.

Research Findings and Implications

- Synthetic Utility: Pyrrolidine derivatives with hydroxymethyl groups () are often oxidized to aldehydes for further coupling, whereas the target compound’s amino group allows direct conjugation (e.g., with carboxylic acids).

- Metabolic Stability: Methylsulfanyl groups can enhance lipophilicity and slow oxidative metabolism compared to hydroxyl or triazole groups, as noted in pharmacokinetic studies of sulfur-containing drugs.

- Safety Considerations : Stannyl reagents () require careful handling due to toxicity, whereas the target compound’s simpler structure reduces regulatory hurdles.

Biological Activity

Rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate,trans (CAS No. 2445750-71-8) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate is characterized by a pyrrolidine ring with specific stereochemistry. The molecular formula is , and the compound's SMILES representation is C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C. Its purity is reported to be 95% .

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the pyrrolidine class have shown various pharmacological effects, including:

- Antidepressant Activity : Some pyrrolidine derivatives exhibit serotonin reuptake inhibition, which can contribute to antidepressant effects.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic activity against cancer cell lines through mechanisms such as apoptosis induction.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities of Related Pyrrolidine Compounds

Research Findings

Recent advancements in medicinal chemistry highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrrolidine derivatives. Key findings include:

- Lipophilicity and Bioavailability : The lipophilicity of pyrrolidine compounds plays a crucial role in their bioavailability and pharmacokinetics. Increasing lipophilicity can enhance membrane permeability but may also affect solubility.

- Selectivity for Targets : Structural modifications can lead to increased selectivity for biological targets, minimizing off-target effects and enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.